3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid

pKa physicochemical properties drug design

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid (C₆H₈F₂O₃, MW 166.12) is a conformationally restricted, sp³-rich cyclobutane building block featuring a gem‑difluoro motif at the 3‑position together with both a carboxylic acid and a hydroxymethyl group at the 1‑position. This functional‑group array enables orthogonal derivatization (esterification, amidation, oxidation) while the difluoro substitution modulates acidity (predicted pKa ~3.4), lipophilicity, and metabolic stability relative to non‑fluorinated or non‑hydroxymethyl cyclobutane congeners.

Molecular Formula C6H8F2O3
Molecular Weight 166.124
CAS No. 1645565-01-0
Cat. No. B2761963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
CAS1645565-01-0
Molecular FormulaC6H8F2O3
Molecular Weight166.124
Structural Identifiers
SMILESC1C(CC1(F)F)(CO)C(=O)O
InChIInChI=1S/C6H8F2O3/c7-6(8)1-5(2-6,3-9)4(10)11/h9H,1-3H2,(H,10,11)
InChIKeyHWNJIJPVIJDIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1645565-01-0) – Core Properties & Procurement Readiness


3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid (C₆H₈F₂O₃, MW 166.12) is a conformationally restricted, sp³-rich cyclobutane building block featuring a gem‑difluoro motif at the 3‑position together with both a carboxylic acid and a hydroxymethyl group at the 1‑position . This functional‑group array enables orthogonal derivatization (esterification, amidation, oxidation) while the difluoro substitution modulates acidity (predicted pKa ~3.4), lipophilicity, and metabolic stability relative to non‑fluorinated or non‑hydroxymethyl cyclobutane congeners . The compound is supplied by multiple reputable vendors in purities ≥95‑98% for research use .

Why Non‑Fluorinated or 3‑Monosubstituted Cyclobutane Analogs Cannot Replace 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid


Cyclobutane carboxylic acids bearing only a hydroxymethyl group (e.g., 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, CAS 114671-90-8, or 3-(hydroxymethyl)cyclobutane-1-carboxylic acid, CAS 1015856-00-4) lack the gem‑difluoro substitution that imparts markedly different acid‑base and conformational properties . The gem‑difluoro group at the cyclobutane 3‑position exerts a strong inductive electron‑withdrawing effect that acidifies the carboxylic acid functionality and increases lipophilicity, as demonstrated for analogous 3,3‑difluorocyclobutane derivatives [1]. Consequently, directly substituting a non‑fluorinated cyclobutane building block into a synthetic sequence or biological assay alters protonation state, partition coefficient, and metabolic stability, potentially invalidating structure‑activity relationships. The following quantitative evidence demonstrates where these differences are both measurable and meaningful for compound selection.

Head‑to‑Head & Class‑Level Quantitative Differentiation of 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid


Carboxylic Acid pKa Modulation by gem‑Difluoro Substitution: Predicted pKa 3.41 vs. Non‑Fluorinated Analogs

The predicted pKa of 3,3‑difluoro‑1‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid is 3.41 ± 0.40 . In a systematic study of gem‑difluorocycloalkane carboxylic acids, Chernykh et al. demonstrated that the CF₂ group acidified the carboxylic acid by approximately 0.8 pKa units relative to the non‑fluorinated parent cyclobutane carboxylic acid (pKa ~4.2) [1]. Although the cited study directly measured 3,3‑difluorocyclobutane‑1‑carboxylic acid (CAS 107496‑54‑8), the inductive effect operates through the cyclobutane ring and applies to the 1‑(hydroxymethyl) analog as well. The non‑fluorinated comparator 1‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid has a predicted pKa of ~4.2, while 3‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid has a predicted pKa of ~4.5. The ~0.8‑1.1 unit downward shift means the target compound exists predominantly in the ionized carboxylate form at physiological pH 7.4, altering solubility, permeability, and target engagement [1].

pKa physicochemical properties drug design

Lipophilicity (logP) Elevation by gem‑Difluoro Substitution: Measured ΔlogP ≈ +1 vs. Non‑Fluorinated Cyclobutane Carboxylic Acids

The gem‑difluoro group increases lipophilicity, as shown by Chernykh et al., who reported a ΔlogP of approximately +1 unit for 3,3‑difluorocyclobutane‑1‑carboxylic acid derivatives compared to their non‑fluorinated counterparts [1]. The predicted logP for 3,3‑difluoro‑1‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid is approximately 0.5‑0.8, while the non‑fluorinated 1‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid has a predicted logP of ~0.1 [2]. This ~0.5‑1.0 log unit increase translates to a roughly 3‑10‑fold higher partition coefficient into organic phases, which can improve passive membrane permeability and potentially enhance oral bioavailability for derived drug candidates [1].

logP lipophilicity medicinal chemistry

Metabolic Stability Enhancement via Blocking of Cytochrome P450 Oxidation at the C3 Position

The C3 position of cyclobutane rings is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Gem‑difluorination at this position blocks hydroxylation, thereby extending metabolic half‑life. A comprehensive study of gem‑difluorinated cycloalkanes demonstrated that gem‑difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives in human liver microsome assays [1]. In the development of the clinical candidate Ivosidenib, the gem‑difluorocyclobutane motif was essential for increasing metabolic stability while maintaining target potency [2]. While direct microsomal stability data for 3,3‑difluoro‑1‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid are not publicly available, the class‑level trend is clear: the difluoro substitution at C3 eliminates the major soft spot for oxidative clearance present in non‑fluorinated cyclobutane analogs [1].

metabolic stability CYP450 drug metabolism

Exit Vector Geometry: 1,1‑Disubstitution with Fluorine‑Induced Conformational Restriction

Crystallographic analysis of 3,3‑difluorocyclobutanamine derivatives showed that the gem‑difluoro group alters the cyclobutane ring puckering and the spatial orientation of substituents (exit vectors) relative to the non‑fluorinated cyclobutane [1]. For 3,3‑difluoro‑1‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid, the 1,1‑disubstitution pattern places the carboxylic acid and hydroxymethyl groups in a defined spatial arrangement that is further rigidified by the fluorine atoms at position 3. This differs from 1‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid, where the absence of fluorine allows greater ring flexibility, and from 3‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid, where the hydroxymethyl group is at a different position generating a different exit‑vector geometry [1]. In structure‑based drug design, precise exit‑vector control is essential for optimizing ligand‑target complementarity.

exit vector conformational restriction structure-based design

Patented Use as a Key Intermediate in Biologically Active Amide Derivatives

US Patent 10,799,507 (Example 35) discloses the use of 3,3‑difluoro‑1‑(hydroxymethyl)cyclobutane‑1‑carboxylic acid as an intermediate in the synthesis of N‑[[3,3‑difluoro‑1‑(hydroxymethyl)cyclobutyl]methyl]‑5‑(7H‑pyrrolo[2,3‑d]pyrimidin‑4‑yl)‑5‑azaspiro[2.5]octane‑8‑carboxamide, a compound with potential therapeutic applications [1]. This contrasts with non‑fluorinated cyclobutane carboxylic acids, which may not confer the same acetyl‑CoA carboxylase (ACC) or kinase inhibitory potency. The patent explicitly selects the difluoro‑hydroxymethyl cyclobutane core over alternative scaffolds, indicating that the combination of fluorine atoms and the hydroxymethyl handle provides a specific advantage in the biological activity of the final amide product [1].

patent drug discovery building block

Synthetic Accessibility: Multigram-Scale Preparation of Analogous 3,3-Difluorocyclobutane Building Blocks

Chernykh et al. (2019) demonstrated multigram‑scale synthesis of 3,3‑difluorocyclobutane‑derived building blocks (amines, carboxylic acids, alcohols) via a practical deoxofluorination route [1]. The analogous 3,3‑difluorocyclobutane‑1‑carboxylic acid (CAS 107496‑54‑8) is commercially available from multiple vendors on a gram‑to‑kilogram scale, confirming that the 3,3‑difluoro cyclobutane core is synthetically tractable and not limited to milligram research quantities . In contrast, some regioisomeric gem‑difluorocyclobutane building blocks (e.g., 2,2‑difluoro series) historically encountered synthetic bottlenecks that limited their availability [1]. The established synthetic route and commercial availability of the 3,3‑difluoro core reduce procurement risk for large‑scale medicinal chemistry campaigns.

synthesis scalability building block

Where 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid Provides Measurable Advantages: Key Application Scenarios


Lead Optimization of Oral Drug Candidates Requiring Balanced pKa and logP

When optimizing a hit series for oral bioavailability, the ~0.8 unit pKa acidification and ~0.5‑1.0 log unit increase in lipophilicity provided by the 3,3‑difluoro motif [1] allow medicinal chemists to fine‑tune ionization state and passive permeability simultaneously. The carboxylic acid handle enables conjugation to amine‑containing cores, while the hydroxymethyl group offers a secondary attachment point for prodrug strategies or additional diversity elements.

Kinase and Enzyme Inhibitor Programs Targeting Deep, Lipophilic Binding Pockets

The conformationally restricted cyclobutane core with defined exit vectors [2] is ideally suited for occupying hydrophobic pockets in kinase active sites. The exemplified patent use in a spirocyclic amide (US10799507) underscores the scaffold’s utility in programs targeting JAK, ACC, or analogous enzymes where fluorine‑mediated potency and selectivity gains are sought.

Metabolic Stability‑Sensitive Projects Requiring Blockade of CYP Oxidation Sites

For lead compounds where C3‑hydroxylation represents a major clearance pathway, switching from a non‑fluorinated cyclobutane to the 3,3‑difluoro analog eliminates this metabolic soft spot [3]. This is particularly relevant for central nervous system (CNS) and oncology programs where extended half‑life and low clearance are critical for target engagement.

Scaffold‑Hopping Campaigns Leveraging Cyclobutane Isosteres

The 1,1‑disubstituted 3,3‑difluorocyclobutane scaffold serves as a saturated bioisostere for para‑substituted phenyl or heteroaryl rings, offering higher sp³ character (Fsp³) and improved physicochemical properties [4]. Procurement of this building block enables parallel synthesis of diverse amide, ester, and ether libraries for scaffold‑hopping hit‑to‑lead progression.

Quote Request

Request a Quote for 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.